N-methyl-N-pyrimidin-4-ylnitrous amide
Description
Structure
3D Structure
Properties
CAS No. |
16220-54-5 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 |
IUPAC Name |
N-methyl-N-pyrimidin-4-ylnitrous amide |
InChI |
InChI=1S/C5H6N4O/c1-9(8-10)5-2-3-6-4-7-5/h2-4H,1H3 |
InChI Key |
KFPZBEOZAGBDDI-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC=C1)N=O |
Synonyms |
Pyrimidine, 4-(methylnitrosamino)- (8CI) |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways for N Methyl N Pyrimidin 4 Ylnitrous Amide
Established Synthetic Routes for Related N-Nitrous Amides and Pyrimidine (B1678525) Derivatives
The synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide, a molecule combining a pyrimidine core with an N-nitrosamine (or nitrous amide) functionality, can be informed by established methodologies for constructing each of these structural components.
Amidation Processes and their Adaptability for Pyrimidinyl Systems
The formation of an amide bond, or more relevantly to the precursor of the target compound, a C-N bond at the pyrimidine C-4 position, is a critical transformation. Several methods for the amination and amidation of pyrimidine and related heterocyclic systems have been developed.
A direct and powerful method for pyrimidine synthesis involves the condensation of N-vinyl or N-aryl amides with nitriles. This reaction is typically mediated by trifluoromethanesulfonic anhydride (B1165640) in the presence of a mild base like 2-chloropyridine. The process involves the activation of the amide, followed by nucleophilic addition of the nitrile and a subsequent annulation to form the pyrimidine ring in a single step.
For pre-formed pyrimidine systems, particularly those with a leaving group at the C-4 position, nucleophilic aromatic substitution (SNAr) is a common strategy. Acid-assisted amination of 4-chloropyrimidines with various amines in solvents like ethanol (B145695) or water has been shown to be effective. google.com The reaction proceeds by protonation of the pyrimidine ring, which enhances its electrophilicity and facilitates the attack by the amine nucleophile. google.com
In cases involving pyrimidine nucleosides, the amide group at the C-4 position can be activated directly using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This activation transforms the carbonyl into a better leaving group, allowing for displacement by amine nucleophiles in a one-pot process.
Table 1: Selected Amidation and Amination Methodologies for Pyrimidine Systems
| Methodology | Key Reagents | Description | Applicability |
|---|---|---|---|
| Condensation/Annulation | Amides, Nitriles, Trifluoromethanesulfonic anhydride, 2-Chloropyridine | A one-pot synthesis of the pyrimidine ring from acyclic precursors. The amide is activated, followed by nitrile addition and cyclization. | De novo synthesis of substituted pyrimidines. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Chloropyrimidine (B154816), Amine (e.g., Methylamine), Acid (e.g., HCl) | Substitution of a halide at the C-4 position with an amine. The reaction is often promoted by acidic conditions or heat. google.com | Functionalization of pre-existing pyrimidine scaffolds. google.com |
| Amide Activation | Pyrimidine-4-carboxamide, BOP reagent, Amine | Activation of an existing amide group on the pyrimidine ring to facilitate displacement by another amine (transamidation). | Modification of functionalized pyrimidine derivatives. |
Nitrosation Methodologies for Secondary Amines and Amide Compounds
The introduction of the nitroso (-N=O) group is the defining step in forming N-nitrosamines and N-nitrosamides. The target compound is structurally an N-nitrosamine, derived from a secondary amine precursor.
The most conventional method for the N-nitrosation of secondary amines involves the use of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemistrysteps.comucalgary.ca These conditions generate nitrous acid (HNO₂) in situ, which is then protonated and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺). jove.com The nucleophilic secondary amine attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine. chemistrysteps.comjove.com
While effective for secondary amines, the nitrosation of amides to form N-nitrosamides is more challenging due to the reduced nucleophilicity of the amide nitrogen. These reactions often require stronger nitrosating agents or different conditions. usp.orgwikipedia.org
Alternative and milder nitrosating agents have been developed to improve yields and substrate scope. Tert-butyl nitrite (TBN) is an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, showing excellent tolerance for sensitive functional groups. Another approach utilizes a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite as a novel and effective nitrosating system under mild, heterogeneous conditions. nih.gov
Table 2: Common Nitrosating Agents and Systems
| Reagent/System | Conditions | Substrate | Key Features |
|---|---|---|---|
| Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) | Aqueous, cold (0-5 °C) | Secondary Amines | Classical, widely used method; generates nitrosonium ion (NO⁺) in situ. chemistrysteps.comlibretexts.org |
| tert-Butyl Nitrite (TBN) | Solvent-free, room temp. | Secondary Amines | Mild, acid-free conditions with high yields and broad functional group tolerance. |
| p-Toluenesulfonic acid (p-TSA) + NaNO₂ | Dichloromethane, room temp. | Secondary Amines | Effective nitrosating agent under mild, heterogeneous conditions. nih.gov |
| Nitrogen Oxides (e.g., N₂O₃, N₂O₄) | Organic solvents | Amides, Carbamates | More powerful nitrosating agents required for less nucleophilic substrates. |
Proposed Methodologies for the De Novo Synthesis of this compound
As there is no direct established synthesis for this compound in the reviewed literature, its preparation can be proposed through logical, multi-step sequences that combine the principles of pyrimidine functionalization and N-nitrosation.
Functionalization of Pyrimidine Scaffolds at the C-4 Position
The most direct precursor to the target compound is 4-(methylamino)pyrimidine. The synthesis of this intermediate would logically start from a pyrimidine ring bearing a suitable leaving group at the C-4 position. The C-4 and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack, with the C-4 position generally being more reactive. stackexchange.comstackexchange.comnih.gov
A primary and commercially available starting material for this approach is 4-chloropyrimidine . The chlorine atom at the C-4 position serves as an effective leaving group for a nucleophilic aromatic substitution (SNAr) reaction. The reaction of 4-chloropyrimidine with methylamine (B109427), either in an alcoholic solvent or water, would yield the desired 4-(methylamino)pyrimidine intermediate. This reaction may be facilitated by heat or the presence of an acid catalyst. google.com
Alternative strategies for activating the C-4 position include:
Conversion to a sulfonyl derivative: A 4-pyrimidyl sulfone can act as an excellent leaving group for SNAr reactions.
Activation of pyrimidin-4-one: The keto-enol tautomerism of pyrimidin-4-one allows the oxygen to be converted into a leaving group, for example, by treatment with POCl₃ to generate the 4-chloro derivative.
Table 3: Proposed Strategies for C-4 Functionalization to Access the Key Intermediate
| Starting Material | Key Reagents | Intermediate | Reaction Type |
|---|---|---|---|
| 4-Chloropyrimidine | Methylamine (CH₃NH₂) | 4-(Methylamino)pyrimidine | Nucleophilic Aromatic Substitution (SNAr) google.com |
| Pyrimidin-4-one | 1. POCl₃ 2. Methylamine (CH₃NH₂) | 4-(Methylamino)pyrimidine | Chlorination followed by SNAr |
| 4-Chloro-2-methanesulfonyl pyrimidine | Methylamine (CH₃NH₂) | 2-Methanesulfonyl-4-(methylamino)pyrimidine | Selective SNAr at C-4 nih.gov |
Formation of the N-Nitrous Amide Moiety on Pyrimidinyl Precursors
With the key intermediate, 4-(methylamino)pyrimidine , in hand, the final step is the nitrosation of the secondary amine group. This transformation is expected to proceed under standard nitrosating conditions.
Proposed Synthetic Route:
The most viable pathway for the de novo synthesis of this compound is a two-step process:
Step 1: Amination. Reaction of 4-chloropyrimidine with an excess of methylamine in a suitable solvent such as ethanol. Heating the reaction mixture would likely be required to drive the substitution to completion, affording 4-(methylamino)pyrimidine .
Step 2: Nitrosation. The resulting 4-(methylamino)pyrimidine is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of **sodium nitrite (NaNO₂) ** is then added dropwise. The in situ generation of the nitrosonium ion (NO⁺) will lead to the electrophilic attack on the secondary amine nitrogen, followed by deprotonation, to yield the final product, This compound . jove.comlibretexts.org
This proposed route leverages a reliable SNAr reaction followed by a classic and high-yielding nitrosation of a secondary aryl amine, making it a highly plausible strategy for the synthesis of the target compound.
Mechanistic Elucidation of Key Reaction Steps in the Synthesis of this compound
The proposed synthesis relies on two fundamental reaction mechanisms: nucleophilic aromatic substitution and electrophilic nitrosation.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The reaction between 4-chloropyrimidine and methylamine proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Addition Step (Rate-Determining): The nucleophilic methylamine attacks the electron-deficient C-4 carbon of the pyrimidine ring. The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. This addition breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge is delocalized over the pyrimidine ring, including onto the electronegative ring nitrogens, which stabilizes the intermediate.
Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex. This step is typically fast and results in the formation of the substituted product, 4-(methylamino)pyrimidine.
Mechanism of N-Nitrosation of the Secondary Amine:
The conversion of 4-(methylamino)pyrimidine to the final product is a classic electrophilic substitution on nitrogen.
Formation of the Nitrosating Agent: In a cold, acidic solution, sodium nitrite (NaNO₂) is protonated by the acid (e.g., HCl) to form nitrous acid (HONO). A second protonation of nitrous acid on its hydroxyl group forms H₂O⁺-N=O. chemistrysteps.comlibretexts.org
Formation of the Nitrosonium Ion: This protonated species readily loses a molecule of water (a stable leaving group) to generate the highly electrophilic nitrosonium cation, NO⁺ . ucalgary.calibretexts.org
Nucleophilic Attack and Deprotonation: The lone pair of electrons on the nitrogen atom of the secondary amine in 4-(methylamino)pyrimidine acts as a nucleophile, attacking the nitrosonium ion. This forms an N-nitrosammonium ion intermediate. jove.com A base (such as water or the chloride anion) then removes the proton from the nitrogen atom, neutralizing the charge and yielding the final, stable N-nitrosamine product, this compound. jove.com
Molecular Structure and Spectroscopic Characterization Research of N Methyl N Pyrimidin 4 Ylnitrous Amide
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of N-methyl-N-pyrimidin-4-ylnitrous amide are expected to display a set of characteristic signals that reflect the unique electronic environment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum, the protons of the N-methyl group would typically manifest as a singlet in the range of 3.2-3.8 ppm. smolecule.com The protons attached to the pyrimidine (B1678525) ring are anticipated to appear in the aromatic region, generally between 8.5 and 9.2 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the ring nitrogens and the N-methyl-nitrous amide substituent. smolecule.com The potential for hindered rotation around the N-N bond in the nitrosamine (B1359907) group could lead to the observation of rotamers, which would be evident as separate sets of signals in the NMR spectrum. smolecule.com
The ¹³C NMR spectrum provides complementary data, with the N-methyl carbon signal expected to appear in the range of 35-40 ppm. smolecule.com The carbon atoms of the pyrimidine ring would resonate in the region of 120-160 ppm, with the carbon directly bonded to the nitrosamine functionality showing a distinct chemical shift that aids in its assignment. smolecule.com
Illustrative ¹H NMR Data Table for this compound
View Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H | 8.5 - 9.2 | Multiplet |
| N-CH₃ | 3.2 - 3.8 | Singlet |
Illustrative ¹³C NMR Data Table for this compound
View Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C | 120 - 160 |
| N-CH₃ | 35 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the atomic connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the correlations between adjacent protons on the pyrimidine ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with their directly bonded carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connections between atoms separated by two or three bonds. In this case, HMBC would be instrumental in confirming the attachment of the N-methyl-nitrous amide group to the C-4 position of the pyrimidine ring by showing a correlation from the N-methyl protons to the C-4 carbon.
Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is employed to determine the precise mass of the molecular ion with a high degree of accuracy. This allows for the calculation of the elemental composition, which can confirm the molecular formula of this compound as C₆H₇N₃O. smolecule.com
Illustrative HRMS Data Table
View Data
| Parameter | Value |
| Molecular Formula | C₆H₇N₃O |
| Calculated Exact Mass | 137.05891 Da |
| Observed Exact Mass | [Experimentally Determined Value] |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely include the loss of the nitroso group (•NO), the methyl radical (•CH₃), and cleavage of the pyrimidine ring. A study on the mass fragmentation of pyrimidine derivatives has shown that the initial fragmentation often involves the loss of side-chain functional groups, followed by the breakdown of the pyrimidine ring itself. sapub.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for the identification of specific functional groups. Computational methods are often used in conjunction with experimental data to aid in the assignment of vibrational bands. cardiff.ac.uk
The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups present. These include the N=O stretch of the nitrosamine, C-H stretching vibrations of the methyl group and the pyrimidine ring, and various stretching and bending vibrations of the pyrimidine ring itself. A study on a related compound, 4-amino-2,6-dihydroxy pyrimidine, identified characteristic C-H stretching above 3000 cm⁻¹ and ring stretching modes between 1400 and 1620 cm⁻¹. ripublication.com The N=O stretching vibration in nitrosamines typically appears in the 1430-1500 cm⁻¹ region.
Illustrative Vibrational Spectroscopy Data Table
View Data
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Pyrimidine Ring | 3000 - 3100 |
| C-H Stretch | Methyl Group | 2850 - 2960 |
| Ring Stretching | C=C, C=N | 1400 - 1600 |
| N=O Stretch | Nitrosamine | 1430 - 1500 |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The absence of an experimentally determined crystal structure means that precise details regarding its solid-state molecular geometry and the specific nature of its intermolecular interactions remain to be empirically verified. However, valuable insights into the expected structural characteristics can be inferred from crystallographic studies of analogous compounds, particularly simpler N-nitrosamines and molecules containing pyrimidine or pyridine (B92270) moieties.
Expected Molecular Geometry
The molecular geometry of this compound is anticipated to be shaped by the distinct structural features of its constituent N-nitrosamine group and the pyrimidine ring.
The N-nitrosamine functional group (R1-N(N=O)-R2) is known to have a planar or nearly planar arrangement of the atoms directly involved (C-N-N-O). This planarity arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O π-system, which imparts a degree of double-bond character to the N-N bond. This resonance stabilization results in a hindered rotation around the N-N bond.
For a close structural analogue, N-nitrosodimethylamine (NDMA), gas-phase electron diffraction and low-temperature single-crystal X-ray diffraction studies have provided key geometric parameters. In the solid state, intermolecular forces can influence bond lengths. For instance, in crystalline NDMA at low temperatures, the N-N bond is observed to be shorter and the N-O bond longer compared to the gas phase, indicating an increase in the polar character of the molecule within the crystal lattice. nih.gov
Below are the key bond lengths and angles for NDMA, which can serve as a reference for the expected geometry of the N-nitrosamine moiety in this compound.
Interactive Table: Bond Lengths in N-Nitrosodimethylamine (NDMA)
| Bond | Gas Phase (Å) | Solid State (Å) |
| N-N | 1.344 | 1.320 |
| N-O | 1.235 | 1.260 |
Data sourced from studies on NDMA and are intended for comparative purposes. nih.gov
The pyrimidine ring is an aromatic heterocycle, and as such, is expected to be planar. The attachment of the N-nitrosomethylamino group to the C4 position of the pyrimidine ring would likely result in a molecule where the plane of the N-nitrosamine group is twisted with respect to the plane of the pyrimidine ring to minimize steric hindrance.
Potential Intermolecular Interactions
Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors like O-H or N-H, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds could be formed between the methyl or pyrimidine C-H groups of one molecule and a pyrimidine nitrogen of a neighboring molecule. Research on other crystalline structures containing pyridine-like nitrogen atoms has shown that N-H···N(pyridine) and even weaker C-H···N interactions can be significant in directing the crystal packing. researchgate.net
Dipole-Dipole Interactions: The N-nitrosamine group is highly polar, with a significant dipole moment. The resonance structures contribute to a partial negative charge on the oxygen atom and a partial positive charge on the amine nitrogen. Strong dipole-dipole interactions between the N-nitrosamine moieties of adjacent molecules would be a major contributing factor to the lattice energy of the crystal.
π-π Stacking: The electron-deficient nature of the pyrimidine ring could facilitate π-π stacking interactions with the pyrimidine rings of adjacent molecules in a parallel-displaced or T-shaped arrangement. These interactions are common in the crystal structures of aromatic and heteroaromatic compounds.
Computational and Theoretical Chemistry Studies on N Methyl N Pyrimidin 4 Ylnitrous Amide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional equivalent) to determine the electronic structure and derive various molecular characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry of medium-sized organic molecules like N-methyl-N-pyrimidin-4-ylnitrous amide. Using a functional such as B3LYP with a basis set like 6-311+G(d,p), the lowest energy structure of the molecule can be reliably predicted. dergipark.org.tr
The geometry optimization would reveal key structural parameters. The N-nitrous amide moiety (C-N-N=O) is expected to be planar due to the partial double bond character of the N-N bond, a result of electron delocalization from the nitrogen lone pair to the nitroso group. nih.gov This planarity is a defining feature of nitrosamines. The calculations would also provide the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer.
Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, based on typical values for related structures.
Table 1: Predicted Geometric Parameters from DFT Calculations
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| Bond Lengths | ||
| N-N | ~1.34 Å | Partial double bond character restricts rotation. nih.gov |
| N=O | ~1.24 Å | Typical nitroso group bond length. nih.gov |
| C-N (amide) | ~1.45 Å | Bond connecting pyrimidine (B1678525) ring to the amide nitrogen. |
| C-N (methyl) | ~1.47 Å | Bond connecting the methyl group to the amide nitrogen. |
| Bond Angles | ||
| C-N-N | ~118° | Angle within the planar nitrosamine (B1359907) group. |
| N-N=O | ~114° | Angle within the planar nitrosamine group. |
Note: These values are illustrative and would be precisely determined by a specific DFT calculation.
For even greater accuracy, particularly for calculating energy barriers and properties sensitive to electron correlation, ab initio methods such as Møller-Plesset perturbation theory (MP2) are employed. While computationally more demanding than DFT, methods like MP2 can provide a more refined description of the electronic interactions that govern the molecule's behavior. nih.gov These high-accuracy calculations are especially valuable for validating the results from DFT and for studying transition states, such as the one involved in the rotation around the N-N bond. figshare.com
Conformational Analysis and Rotational Barriers of the N-Nitrous Amide Moiety
A critical aspect of nitrosamine chemistry is the hindered rotation around the N-N bond. This rotation is not free at room temperature, leading to the existence of distinct and stable conformational isomers, or rotamers (often labeled E/Z or cis/trans). acanthusresearch.com For this compound, this means the methyl group can be either syn (cis) or anti (trans) to the nitroso oxygen atom relative to the N-N bond.
Computational methods can map the potential energy surface for this rotation, identifying the stable E and Z conformers as energy minima and the transition state for their interconversion. The energy difference between these states is the rotational barrier. For simple dialkylnitrosamines, this barrier is approximately 23 kcal/mol. nih.gov The electronic influence of the pyrimidine ring may slightly alter this barrier. Calculations would determine which conformer (E or Z) is the more stable ground state and the precise energy required to interconvert between them.
Table 2: Representative Calculated Energies for Conformational Isomers
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| E-conformer | Methyl group anti to the N=O group. | 0.00 (Hypothetical ground state) |
| Z-conformer | Methyl group syn to the N=O group. | 0.5 - 2.0 |
| Transition State | Perpendicular arrangement of the C₂N-N=O plane. | ~23 |
Note: The relative energies and barrier are based on typical values for N-nitrosamines and would need to be specifically calculated for this molecule. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: The presence of stable E and Z rotamers means that, at room temperature, one would expect to see two distinct sets of signals in the ¹H and ¹³C NMR spectra—one for each conformer. acanthusresearch.comlibretexts.org Using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, chemical shifts for both hydrogen and carbon nuclei can be predicted with reasonable accuracy. dergipark.org.tr The protons on the pyrimidine ring would show characteristic shifts, with those closer to the ring nitrogens appearing further downfield. chemicalbook.com The methyl protons of the two rotamers would also have distinct chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Pyrimidine H-2 | ~9.2 | ~158 | Proximity to two N atoms causes large downfield shift. chemicalbook.com |
| Pyrimidine H-5 | ~7.4 | ~120 | |
| Pyrimidine H-6 | ~8.8 | ~156 | |
| Methyl (E-conformer) | ~3.4 | ~35 | Chemical shifts for rotamers are distinct. acanthusresearch.com |
| Methyl (Z-conformer) | ~4.1 | ~42 | |
| Pyrimidine C-2 | - | ~158 | |
| Pyrimidine C-4 | - | ~165 | Carbon attached to the nitrosamine group. |
| Pyrimidine C-5 | - | ~120 |
| Pyrimidine C-6 | - | ~156 | |
Note: These are illustrative values. Actual spectra would show two sets of peaks corresponding to the population-weighted average of the E and Z conformers.
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. dtic.mil For this compound, characteristic vibrational modes would include the N=O stretching vibration, the N-N stretching vibration, and various stretching and bending modes associated with the pyrimidine ring and the methyl group. pw.edu.pl These predicted spectra can serve as a reference template for experimental identification. researchgate.net
UV-Vis Spectroscopy: Nitrosamines typically exhibit two characteristic electronic transitions in the UV-visible range. pw.edu.pl
A high-intensity π → π* transition, usually found around 230-240 nm.
A lower-intensity n → π* transition at a longer wavelength, typically between 340-370 nm, which is responsible for the characteristic pale yellow color of many nitrosamines. Time-Dependent DFT (TD-DFT) is the standard method for calculating these electronic absorption wavelengths and intensities.
Table 4: Predicted Spectroscopic Frequencies and Wavelengths
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | N=O Stretch | ~1450 cm⁻¹ |
| N-N Stretch | ~1050 cm⁻¹ | |
| Pyrimidine Ring Modes | 1550-1600 cm⁻¹ | |
| UV-Vis | π → π* Transition | ~235 nm |
Note: Values are based on general data for nitrosamines and pyrimidines. pw.edu.pl
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time within a condensed-phase environment, such as in a solvent.
In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions are governed by a molecular mechanics force field (e.g., AMBER, CHARMM). The simulation evolves the system over time (nanoseconds to microseconds), tracking the positions and velocities of all atoms. nih.gov
For this compound, MD simulations could reveal:
Solvent Effects on Conformation: The simulations would show how interactions with solvent molecules, particularly hydrogen bonding with water, might stabilize one rotamer (E or Z) over the other, potentially shifting the conformational equilibrium compared to the gas phase.
Hydration Shell Structure: It would be possible to analyze the structure of water molecules around the solute, identifying preferential hydrogen bonding sites, such as the pyrimidine ring nitrogens and the nitroso oxygen atom.
Dynamic Properties: MD simulations can be used to calculate dynamic properties like the diffusion coefficient of the molecule in a given solvent, providing insight into its transport properties. The simulations can also explore the flexibility of the molecule and the timescales of local motions. acs.org
Reactivity and Reaction Mechanisms of N Methyl N Pyrimidin 4 Ylnitrous Amide
Chemical Stability and Degradation Pathways in Model Systems
The stability of N-methyl-N-pyrimidin-4-ylnitrous amide is a critical aspect of its chemical profile, with degradation possible under various conditions, including changes in pH, exposure to light, and interaction with oxidizing or reducing agents.
The hydrolysis of N-nitrosamides is highly dependent on pH. In acidic conditions, particularly at a pH below 4, the compound is expected to undergo protolytic denitrosation. nih.govnih.gov This acid-catalyzed decomposition involves protonation of the amide nitrogen, followed by nucleophilic attack (by water or other nucleophiles present) on the nitroso nitrogen, leading to the cleavage of the N-N bond and yielding the corresponding secondary amine, N-methyl-4-aminopyrimidine, and nitrous acid. nih.gov The rate of this degradation is generally proportional to the hydrogen ion concentration. nih.gov
Conversely, at neutral or near-neutral pH, N-nitrosamides tend to be more stable. For example, certain carcinogenic nitrosamides derived from tobacco-specific nitrosamines exhibit half-lives ranging from 7 to 35 minutes at pH 7.4 and 37 °C, which is significantly more stable than their precursor α-hydroxynitrosamines. nih.gov In strongly basic media, other decomposition pathways may be initiated. rsc.org
Table 1: Predicted Hydrolytic Behavior of this compound
| pH Condition | Expected Reactivity | Primary Degradation Products |
|---|---|---|
| Strongly Acidic (pH < 4) | Rapid decomposition via protolytic denitrosation. nih.govnih.gov | N-methyl-4-aminopyrimidine, Nitrous Acid. nih.gov |
| Neutral (pH ≈ 7) | Relatively stable, with slow hydrolysis. nih.gov | Gradual formation of N-methyl-4-aminopyrimidine. |
| Basic (pH > 10) | Decomposition may occur, potentially via different mechanisms. rsc.org | Varies based on specific conditions. |
Exposure to ultraviolet (UV) light can induce the decomposition of N-nitrosamides. The primary photochemical process involves the cleavage of the N-N bond, generating an aminium radical and a nitric oxide radical. nih.govacs.org In aqueous solutions, these highly reactive intermediates can undergo a series of secondary reactions. The major degradation products typically include the corresponding secondary amine (N-methyl-4-aminopyrimidine), as well as smaller molecules like methylamine (B109427), formaldehyde (B43269), and formic acid, alongside nitrite (B80452) and nitrate (B79036) ions. nih.gov The high UV energy required can make this degradation method costly. nih.gov
Table 2: Common Photochemical Degradation Products of N-Nitrosamides in Aqueous Solution
| Product | Chemical Formula | Precursor Reaction |
|---|---|---|
| Methylamine | CH₃NH₂ | Hydrolysis of imine intermediates. nih.gov |
| Formaldehyde | CH₂O | Hydrolysis of imine intermediates. nih.gov |
| Formic Acid | HCOOH | Oxidation of formaldehyde. nih.gov |
| Nitrite | NO₂⁻ | Secondary reactions of nitric oxide. nih.gov |
The N-nitrous amide group can undergo both oxidation and reduction.
Oxidation: Strong oxidizing agents, such as peroxytrifluoroacetic acid, can oxidize the N-nitroso group to a nitramine group, forming N-methyl-N-nitro-N-pyrimidin-4-yl-amine. nih.gov In biological systems, metabolic oxidation mediated by enzymes like cytochrome P450 can also occur, potentially leading to the formation of more complex metabolites. nih.gov
Reduction: The N-nitroso group is readily reduced. Common methods include the use of zinc dust in acetic acid or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). acs.org These reactions typically yield the corresponding hydrazine, which in this case would be 1-methyl-1-(pyrimidin-4-yl)hydrazine. acs.org
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Peroxytrifluoroacetic acid nih.gov | N-methyl-N-nitro-N-pyrimidin-4-yl-amine |
| Oxidation | Ozone/Hydrogen Peroxide acs.org | Degradation Products |
| Reduction | Zinc Dust / Acetic Acid acs.org | 1-methyl-1-(pyrimidin-4-yl)hydrazine |
| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) acs.org | 1-methyl-1-(pyrimidin-4-yl)hydrazine |
Elucidation of Specific Reaction Mechanisms Involving the Nitrous Amide Moiety
The electronic character of the pyrimidine (B1678525) ring is central to the reaction mechanisms involving this compound.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which pull electron density from the carbon atoms of the ring. researchgate.netuoanbar.edu.iq This effect makes the ring susceptible to nucleophilic aromatic substitution. The carbons at positions 2, 4, and 6 are the most electron-deficient. uoanbar.edu.iq
The N-methyl-N-nitrous amide group attached at the C4 position is strongly electron-withdrawing, which further deactivates the ring towards electrophiles but significantly activates it towards nucleophiles. smolecule.com This enhanced activation makes the ring highly susceptible to attack by nucleophiles at the remaining electron-deficient positions, namely C2 and C6. Strong nucleophiles can displace leaving groups at these positions or, in some cases, add to the ring leading to ring-opening or rearrangement reactions. wur.nlbhu.ac.in
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult to achieve. researchgate.netbhu.ac.in The two ring nitrogens strongly deactivate the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms become protonated, creating a positively charged pyridinium-like species that is even more resistant to attack by positively charged electrophiles. uoanbar.edu.iq
The presence of the deactivating N-nitrous amide group further diminishes the likelihood of this reaction. For electrophilic substitution to occur, the pyrimidine ring typically requires the presence of strong electron-donating or activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net If the reaction were to be forced under harsh conditions, the attack would preferentially occur at the C5 position, which is the least electron-deficient carbon in the pyrimidine ring. researchgate.net
Rearrangement Reactions of the Nitrous Amide Group
The nitrous amide group of this compound can undergo rearrangement reactions, a reactivity that is significantly influenced by the electronic properties of the pyrimidine ring. The most pertinent of these is the Fischer-Hepp type rearrangement, which involves the acid-catalyzed migration of the nitroso group from the nitrogen atom to the C-5 position of the pyrimidine ring.
This intramolecular rearrangement is a key reaction for C-nitrosation of the pyrimidine ring, which is otherwise difficult to achieve through direct electrophilic substitution. nih.gov The success of the Fischer-Hepp type rearrangement is highly contingent on the substitution pattern of the pyrimidine ring. For the migration of the nitroso group to occur, the pyrimidine ring must be sufficiently activated by electron-donating groups. Research has shown that the presence of at least three groups with a positive mesomeric effect is crucial for the intramolecular transfer of the nitroso group to the C-5 position. nih.govresearchgate.net
In the context of this compound, the rearrangement would lead to the formation of 5-nitroso-N-methylpyrimidin-4-amine. However, the presence of only the methylamino group at the C-4 position might not be sufficient to activate the ring for this rearrangement under typical acidic conditions. Studies on analogous 6-N-disubstituted-N-nitrosopyrimidin-4-amines indicate that additional electron-donating substituents at the C-2 and C-6 positions are necessary to facilitate the migration of the nitroso group. nih.govresearchgate.net
When the pyrimidine ring is not sufficiently activated, treatment with acid typically leads to denitrosation, where the nitroso group is cleaved from the amine, yielding the corresponding secondary amine, N-methylpyrimidin-4-amine. nih.govresearchgate.net The competition between rearrangement and denitrosation is a critical aspect of the reactivity of N-nitrosated pyrimidines.
The general mechanism of the Fischer-Hepp rearrangement, while not definitively established for all substrates, is believed to be intramolecular. colab.ws In this proposed mechanism, the protonated N-nitrosamine undergoes a rearrangement to form a Wheland-type intermediate with the nitroso group at the C-5 position. Subsequent deprotonation then yields the final C-nitroso product.
The table below summarizes the expected outcome of the acid-catalyzed reaction of this compound based on the reactivity of structurally similar compounds.
Table 1: Predicted Reactivity of this compound in Acid
| Starting Material | Activating Groups on Pyrimidine Ring | Reaction Conditions | Major Product |
|---|---|---|---|
| This compound | -NHMe at C4 | Aqueous Acid (e.g., H₂SO₄) | N-methylpyrimidin-4-amine (via denitrosation) |
| 2,6-Diamino-N-methyl-N-pyrimidin-4-ylnitrous amide (hypothetical) | -NHMe at C4, -NH₂ at C2 and C6 | Aqueous Acid (e.g., H₂SO₄) | 2,6-Diamino-5-nitroso-N-methylpyrimidin-4-amine (via rearrangement) |
In Vitro Interactions of N Methyl N Pyrimidin 4 Ylnitrous Amide with Biological Systems at a Molecular Level
Investigations into Molecular Recognition and Binding with Model Proteins
There is no available data from studies such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance that describe the binding affinity or specific molecular interactions of N-methyl-N-pyrimidin-4-ylnitrous amide with any model proteins.
Enzymatic Biotransformation Studies in Isolated Enzyme Systems
Information regarding the metabolic fate of this compound in the presence of isolated enzyme systems is not present in the scientific literature. While the metabolism of other N-methyl amides and nitrosamines by enzymes like Cytochrome P450 has been studied, these findings cannot be specifically attributed to this compound without direct experimental evidence. smolecule.comguidechem.com
Identification of Metabolites and their Formation Mechanisms
No published studies have identified any metabolites of this compound or elucidated the mechanisms of their formation.
Role of Specific Enzyme Classes (e.g., Cytochrome P450) in Transformation
While it is plausible that Cytochrome P450 enzymes could be involved in the biotransformation of this compound due to its chemical structure, there are no specific studies to confirm this or to detail the roles of any particular enzyme class. smolecule.comguidechem.com
Mechanistic Studies of DNA/RNA Interactions in Cell-Free Systems
There is a lack of research on the direct interactions between this compound and DNA or RNA in cell-free systems. Therefore, no information is available on its potential to form adducts, intercalate, or otherwise interact with nucleic acids under these conditions. While some nitrosamines are known to interact with DNA, specific data for this compound is absent.
Due to the absence of empirical data for this compound in these key areas, the creation of a scientifically accurate and informative article as per the requested outline is not possible at this time.
Degradation Pathways and Stability Investigations of N Methyl N Pyrimidin 4 Ylnitrous Amide in Controlled Experimental Environments
Thermal Degradation Kinetics and Product Profiling
The thermal stability of N-nitroso compounds can vary significantly based on their molecular structure. For N-methyl-N-pyrimidin-4-ylnitrous amide, thermal decomposition is expected to involve the cleavage of the N-N bond and potential rearrangements of the pyrimidine (B1678525) ring.
Studies on the thermal decomposition of nitroaromatic compounds, which share some structural similarities with the pyrimidine moiety, indicate that the presence of a nitro group can significantly influence the degradation pathway. The decomposition of these compounds often proceeds through complex reaction mechanisms, including homolysis of the C-NO2 bond and reactions involving other substituents on the aromatic ring. dtic.mil For this compound, the initial step in thermal degradation is likely the homolytic cleavage of the N-NO bond, which is generally the weakest bond in the molecule. This would generate a methyl-pyrimidinylamino radical and a nitric oxide radical.
The subsequent fate of these radicals would determine the final product profile. The methyl-pyrimidinylamino radical could undergo further fragmentation or react with other molecules. Research on other N-nitrosamines has shown that thermal decomposition can lead to the formation of the corresponding secondary amines and various nitrogen oxides.
Table 1: Predicted Thermal Decomposition Products of this compound
| Predicted Product | Chemical Formula | Potential Formation Pathway |
| N-methyl-4-aminopyrimidine | C₅H₇N₃ | Denitrosation |
| Nitric Oxide | NO | Homolytic cleavage of the N-N bond |
| Nitrogen Dioxide | NO₂ | Oxidation of Nitric Oxide |
| Various pyrimidine ring fragments | - | High-temperature fragmentation |
It is important to note that the thermal decomposition of N-nitroso compounds can be catalyzed by the decomposition products themselves, leading to autocatalytic behavior and a rapid increase in the decomposition rate over time. dtic.mil
Photolytic Stability Assessments Under Simulated Conditions
N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. The photolysis of N-nitrosodimethylamine (NDMA), a well-studied N-nitrosamine, provides a good model for understanding the potential photodegradation of this compound.
The photolytic degradation of NDMA in aqueous solutions follows pseudo-first-order kinetics at low concentrations. nih.gov The process involves the absorption of UV light, leading to the excitation of the molecule to a higher energy state. This excited state can then undergo several degradation pathways, including homolytic cleavage of the N-N bond to form an aminium radical and a nitric oxide radical, or heterolytic cleavage facilitated by water to produce dimethylamine (B145610) and nitrous acid. nih.gov
The quantum yield for the photolysis of N-nitrosamines, which is a measure of the efficiency of the photochemical reaction, is influenced by factors such as the wavelength of the incident light and the chemical composition of the surrounding medium. acs.org Studies on NDMA have shown that photolysis is more efficient at shorter UV wavelengths. nih.gov The presence of dissolved organic matter can reduce the rate of direct photolysis by absorbing UV light. acs.org
The pH of the solution also plays a crucial role in the photodegradation of N-nitrosamines. For some N-nitrosamines, degradation rates are higher under acidic conditions. oak.go.kr The product distribution can also be pH-dependent, with the formation of nitrite (B80452) being more prevalent in neutral to slightly acidic solutions and nitrate (B79036) formation favored in more acidic or alkaline conditions. oak.go.kr
Table 2: Key Parameters in the Photodegradation of a Model N-Nitrosamine (NDMA)
| Parameter | Value/Observation | Reference |
| Optimal Wavelength for Degradation | Shorter UV wavelengths (< 250 nm) are more effective. | nih.gov |
| Quantum Yield (Φ) | Approximately 0.41 for NDMA in aqueous solution. | acs.org |
| Major Degradation Products | Methylamine (B109427), dimethylamine, nitrite, nitrate, formaldehyde (B43269), and formic acid. | nih.govacs.org |
| Effect of pH | Degradation rate can be pH-dependent, with varying product profiles. | oak.go.kr |
Based on these findings, it is anticipated that this compound will undergo photolytic degradation when exposed to UV light, with the pyrimidine ring potentially influencing the specific reaction pathways and product distribution.
Hydrolytic Stability Studies in Defined Aqueous Systems
The hydrolytic stability of N-nitrosamines is highly dependent on the pH of the aqueous solution. Generally, N-nitrosamines are relatively stable at neutral and alkaline pH but can undergo hydrolysis under strongly acidic conditions. nih.gov However, the term "N-nitrosamide" in the subject compound's name suggests a different hydrolytic behavior compared to simple N-nitrosamines. N-nitrosamides, which include N-nitrosoureas and N-nitrosocarbamates, are typically much more susceptible to hydrolysis, especially under neutral to alkaline conditions. wikipedia.org
Given the structure of this compound, which contains a nitroso group attached to an amide-like nitrogen within the pyrimidine ring system, its hydrolytic stability may be lower than that of simple dialkylnitrosamines. Studies on the hydrolysis of N-nitrosoguanidines, another class of N-nitrosamides, have shown a complex dependence of the rate constant on pH, with contributions from the spontaneous decomposition of the neutral form, as well as the monoanionic and dianionic species. researchgate.net
For N-nitroso-hydrochlorothiazide, a compound with a secondary aryl-alkyl-amino moiety, rapid degradation was observed at pH values between 6 and 8. acs.org This suggests that this compound could also exhibit significant instability in neutral to slightly alkaline aqueous environments.
The hydrolysis of N-nitrosamides typically proceeds through nucleophilic attack on the carbonyl carbon (or its equivalent in a heterocyclic system), leading to the cleavage of the N-N bond and the formation of a variety of products.
Table 3: Predicted Hydrolytic Stability of this compound at Different pH Values
| pH Range | Predicted Stability | Anticipated Primary Degradation Pathway |
| Acidic (pH < 4) | Relatively stable, with slow acid-catalyzed hydrolysis. | Protonation followed by nucleophilic attack by water. |
| Neutral (pH 6-8) | Potentially unstable, with significant degradation. | Nucleophilic attack by water or hydroxide (B78521) ions on the pyrimidine ring. |
| Alkaline (pH > 8) | Likely unstable, with base-catalyzed hydrolysis. | Deprotonation followed by rearrangement and cleavage. |
Controlled Biotransformation Studies with Isolated Microbial Enzymes
The biotransformation of N-nitrosamines is a critical degradation pathway in biological systems and the environment. A key family of enzymes involved in the metabolism of N-nitrosamines is the cytochrome P450 (CYP) monooxygenases. nih.govnih.govoup.com These enzymes catalyze the oxidative dealkylation of N-nitrosamines, which is considered a primary activation step leading to their biological effects. nih.gov
The initial step in the CYP-mediated metabolism of N-nitrosamines is the hydroxylation of the carbon atom alpha to the nitroso group. oup.com This results in the formation of an unstable α-hydroxynitrosamine, which spontaneously decomposes to yield an aldehyde and an alkylating species. nih.govresearchgate.net
In the case of this compound, CYP enzymes would likely catalyze the hydroxylation of the methyl group, leading to the formation of formaldehyde and a pyrimidin-4-yl-diazohydroxide intermediate. This intermediate could then release the pyrimidinyl moiety.
Besides cytochrome P450, other microbial enzymes can also contribute to the biotransformation of N-nitrosamines. Some bacteria have been shown to be capable of forming and degrading nitrosamines. nih.gov For instance, certain bacterial species can catalyze the N-nitrosation of secondary amines to form nitrosamines, while others possess enzymes that can reduce the nitroso group.
Table 4: Key Enzymes and Predicted Biotransformation Products of this compound
| Enzyme System | Predicted Metabolic Reaction | Primary Metabolites | Reference |
| Cytochrome P450 (e.g., CYP2E1) | Oxidative N-demethylation | Formaldehyde, 4-hydroxypyrimidine, N₂ | nih.govoup.com |
| Bacterial Nitroreductases | Reduction of the nitroso group | N-methyl-N-pyrimidin-4-ylhydrazine | nih.gov |
| Other Microbial Hydrolases | Hydrolytic cleavage | N-methyl-4-aminopyrimidine, Nitrite | - |
The metabolic fate of this compound in the presence of isolated microbial enzymes is expected to be a complex process involving multiple enzymatic activities, leading to a variety of degradation products.
Advanced Analytical Methodologies for Research Oriented Quantification and Detection of N Methyl N Pyrimidin 4 Ylnitrous Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for an identical analyte standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance, making it an inherently quantitative technique.
For the quantitative analysis of N-methyl-N-pyrimidin-4-ylnitrous amide, a ¹H-qNMR method would be most practical. The procedure involves accurately weighing the sample and a certified internal standard into a vial, dissolving them in a deuterated solvent (e.g., DMSO-d₆), and acquiring a ¹H NMR spectrum under specific, controlled conditions.
Key considerations for accurate qNMR include:
Selection of an Internal Standard: The internal standard must have a simple spectrum with at least one signal that is well-resolved from the analyte signals. It should be stable, non-volatile, and of high purity. Maleic acid or dimethyl sulfone are common choices.
Optimized Acquisition Parameters: A long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and standard) is crucial to ensure complete relaxation of all protons and thus accurate signal integration.
Signal Selection and Integration: A well-isolated signal from the analyte (e.g., the N-methyl protons or a specific aromatic proton on the pyrimidine (B1678525) ring) and a signal from the internal standard are chosen for integration. The concentration of the analyte is then calculated based on the ratio of the integrals, the number of protons each signal represents, and the known concentration of the internal standard.
The validation of a qNMR method involves assessing specificity, linearity, range, accuracy, and precision. researchgate.net While specific ¹H NMR chemical shift data for this compound is not widely available in the cited literature, the general methodology for qNMR is well-established and can be readily applied once the spectrum is characterized.
Table 5: Principles of qNMR for this compound
| Parameter | Requirement | Rationale |
|---|---|---|
| Spectrometer | High-field NMR (e.g., 400 MHz or higher) | Provides better signal dispersion and sensitivity. |
| Internal Standard | Certified standard (e.g., Maleic Anhydride) with known purity and weight. | Allows for accurate calculation of the analyte concentration. |
| Solvent | Deuterated solvent (e.g., DMSO-d₆) | Provides a lock signal and dissolves both analyte and standard without interfering ¹H signals. |
| Pulse Sequence | Simple 90° pulse with inverse-gated decoupling. | Ensures uniform excitation and avoids Nuclear Overhauser Effect (NOE) enhancements. |
| Relaxation Delay (d1) | > 5 x T₁ (longest) | Critical for ensuring fully relaxed spectra, leading to accurate integrals. |
| Data Processing | Careful phasing and baseline correction. | Essential for accurate integration of the selected resonance signals. |
Design, Synthesis, and Academic Exploration of N Methyl N Pyrimidin 4 Ylnitrous Amide Derivatives and Analogues
Structure-Reactivity Relationship Studies through Analog Synthesis
Understanding the relationship between the structure of N-methyl-N-pyrimidin-4-ylnitrous amide and its chemical reactivity is crucial for its potential applications. This is primarily achieved by systematically modifying different parts of the molecule and observing the resulting changes in its properties.
The pyrimidine (B1678525) ring is a key component of the molecule, and its electronic properties significantly influence the reactivity of the attached N-nitrosamide group. The introduction of various substituents onto the pyrimidine ring can either increase or decrease the electron density of the ring, thereby affecting the stability and reactivity of the molecule.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, are expected to increase the electron density on the pyrimidine ring. This, in turn, can enhance the nucleophilicity of the ring nitrogens and potentially influence the rotational barrier of the N-N bond in the nitrosamide moiety. Conversely, electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, would decrease the electron density of the pyrimidine ring. This would make the ring less susceptible to electrophilic attack but could increase the electrophilicity of the nitrosamide nitrogen, potentially altering its reactivity towards nucleophiles.
While specific experimental data on a wide range of substituted N-methyl-N-pyrimidin-4-ylnitrous amides is not extensively available in public literature, the expected trends based on established principles of physical organic chemistry can be summarized.
Table 1: Predicted Effects of Substituents on the Pyrimidine Ring of this compound
| Substituent (R) | Position on Pyrimidine Ring | Expected Electronic Effect | Predicted Impact on Reactivity of Nitrosamide |
| -OCH₃ | 2 or 6 | Electron-donating | May decrease electrophilicity of the nitrosamide nitrogen. |
| -Cl | 2 or 6 | Electron-withdrawing (inductive), Electron-donating (resonance) | Overall electron-withdrawing effect likely to increase electrophilicity of the nitrosamide. |
| -NO₂ | 5 | Strongly electron-withdrawing | Significantly increases the electrophilicity of the nitrosamide group. |
| -CH₃ | 2 or 6 | Weakly electron-donating | Minor impact, may slightly decrease electrophilicity. |
This table is based on established chemical principles, as direct, comprehensive experimental data for this specific series of compounds is limited in the available literature.
Modification of the N-alkyl group provides another avenue to probe the structure-reactivity relationship. Replacing the N-methyl group with other alkyl groups (e.g., ethyl, isopropyl) can introduce steric and electronic effects that influence the compound's properties.
Increasing the steric bulk of the N-alkyl substituent is known to impact the reactivity of nitrosamides. For instance, the replacement of the methyl group with a larger ethyl or isopropyl group can hinder the approach of reactants to the nitrosamide functional group. This steric hindrance can affect reaction rates and, in some cases, the reaction mechanism itself.
From an electronic standpoint, larger alkyl groups are slightly more electron-donating than a methyl group, which could subtly influence the electronic properties of the nitrosamide nitrogen.
Table 2: Comparison of N-Alkyl Analogues of the Pyridyl Nitrosamide Series
| Compound Name | N-Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) |
| N-methyl-N-(pyridin-4-ylmethyl)nitrous amide | Methyl | C₇H₉N₃O | 151.17 |
| N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide smolecule.com | Ethyl | C₈H₁₁N₃O | 165.19 |
Data for the pyridyl analogues is presented here due to the limited availability of data for the pyrimidinyl series.
Isosteric replacement is a strategy used in medicinal chemistry and chemical biology to replace a functional group with another that has similar physical and chemical properties, with the aim of modulating the compound's characteristics. In the context of this compound, the nitrous amide group could be replaced by other functionalities to create analogues with different stability, reactivity, or biological activity profiles.
Potential isosteres for the N-nitrosamide group include functionalities that can mimic its size, shape, and electronic properties. For example, certain five-membered heterocycles have been successfully used as bioisosteres for amide groups. nih.gov
Table 3: Potential Isosteric Replacements for the Nitrous Amide Moiety
| Proposed Isostere | Rationale for Replacement | Expected Change in Properties |
| 1,2,4-Oxadiazole | Known amide bioisostere, potentially more metabolically stable. nih.gov | Increased metabolic stability, altered hydrogen bonding capacity. |
| 1,3,4-Thiadiazole | Can mimic the electronic and steric properties of the amide bond. | Introduction of a sulfur atom may alter solubility and metal-binding properties. |
| N-acyl-N'-methylhydrazine | Replacement of the nitroso group with an acyl group. | Likely to have significantly different chemical reactivity and stability. |
The synthesis of such analogues would require different synthetic strategies compared to the straightforward nitrosation of the parent secondary amine.
Preparation of Labeled Analogues for Mechanistic Research (e.g., Isotopic Labeling)
Isotopically labeled analogues are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions in the this compound molecule allows for the tracing of atoms through chemical reactions or biological processes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
A plausible synthetic route for the preparation of ¹⁵N-labeled this compound would involve the use of an ¹⁵N-labeled nitrosating agent. For example, sodium nitrite (B80452) enriched with ¹⁵N ([¹⁵N]NaNO₂) can be used in the final nitrosation step.
A general procedure could be:
Synthesis of the precursor, 4-(methylamino)pyrimidine.
Nitrosation of 4-(methylamino)pyrimidine using [¹⁵N]NaNO₂ in an acidic medium to yield N-methyl-N-pyrimidin-4-yl[¹⁵N]nitrous amide.
Similarly, ¹³C labeling could be introduced in the methyl group by using a ¹³C-labeled methylating agent during the synthesis of the precursor.
Table 4: Isotopically Labeled Analogues and Their Research Applications
| Labeled Analogue | Isotopic Label | Position of Label | Potential Research Application |
| N-methyl-N-pyrimidin-4-yl[¹⁵N]nitrous amide | ¹⁵N | Nitroso nitrogen | Mechanistic studies of decomposition and rearrangement reactions. |
| N-methyl-N-pyrimidin-4-yl[¹⁵N]nitrous amide | ¹⁵N | Pyrimidine ring nitrogen | Probing interactions with biological macromolecules. |
| N-[¹³C]methyl-N-pyrimidin-4-ylnitrous amide | ¹³C | N-methyl group | Tracing the fate of the methyl group in metabolic studies. |
The synthesis and use of such labeled compounds are essential for a deeper understanding of the chemical and biological behavior of this compound. nih.govnih.gov
Comparative Studies of this compound with Related Heterocyclic Nitrosamides (e.g., Pyridyl Analogues)
Comparing the properties of this compound with its close structural analogues, such as N-methyl-N-pyridin-4-ylnitrous amide, provides valuable insights into the influence of the heterocyclic core on the compound's reactivity. The primary difference between a pyrimidine and a pyridine (B92270) ring is the presence of a second nitrogen atom in the pyrimidine ring.
This additional nitrogen atom in the pyrimidine ring makes it more electron-deficient than the pyridine ring. This difference in electronics is expected to have a notable effect on the attached N-nitrosamide group. The increased electron-withdrawing nature of the pyrimidine ring should, in principle, make the N-nitrosamide group more electrophilic compared to its pyridyl counterpart.
Table 5: Comparative Properties of Pyrimidinyl and Pyridyl Nitrosamides
| Property | This compound | N-methyl-N-pyridin-4-ylnitrous amide |
| Molecular Formula | C₅H₆N₄O | C₆H₇N₃O echemi.com |
| Molecular Weight ( g/mol ) | 138.13 | 137.14 echemi.com |
| Heterocyclic Core | Pyrimidine | Pyridine |
| Number of Ring Nitrogens | 2 | 1 |
| Predicted Reactivity of Nitrosamide | More electrophilic due to the more electron-deficient pyrimidine ring. | Less electrophilic compared to the pyrimidinyl analogue. |
This table presents a comparison based on fundamental chemical principles and available data.
These comparative studies are fundamental to understanding how subtle changes in the heterocyclic scaffold can tune the chemical properties of the N-nitrosamide functional group.
Future Directions and Unresolved Challenges in N Methyl N Pyrimidin 4 Ylnitrous Amide Research
Development of Novel and Sustainable Synthetic Routes
A primary and essential challenge is the development of efficient and environmentally benign methods for synthesizing N-methyl-N-pyrimidin-4-ylnitrous amide. While standard nitrosation reactions of the corresponding secondary amine (N-methylpyrimidin-4-amine) are the presumed route, dedicated research into optimizing this process under green chemistry principles is a critical first step. Future research should focus on moving beyond classical methods that may use harsh reagents or produce significant waste.
Key research objectives include:
Catalytic Nitrosation: Investigating novel catalytic systems that can facilitate the nitrosation process using milder and more selective nitrosating agents. This could involve exploring metal-based or organocatalytic approaches to improve yield and reduce byproducts.
Flow Chemistry Synthesis: Adapting the synthesis to a continuous flow process. Flow chemistry offers significant advantages in terms of safety (especially when dealing with potentially unstable nitroso compounds), scalability, and precise control over reaction parameters, leading to higher purity and consistency.
Alternative Reagents: Exploring the use of alternative, more sustainable nitrosating agents to replace traditional sources like sodium nitrite (B80452) under strongly acidic conditions. This includes investigating reagents that can operate in greener solvents, such as water or bio-based solvents.
A comparative analysis of potential synthetic strategies that a future research program might evaluate is presented below.
Table 1: Prospective Synthetic Route Evaluation for this compound
| Synthetic Approach | Green Chemistry Principle Addressed | Potential Advantages | Primary Research Goal |
|---|---|---|---|
| Optimized Batch Nitrosation | Atom Economy, Waste Reduction | Well-understood stoichiometry, potential for high conversion. | Minimize solvent use and purify byproducts efficiently. |
| Flow Chemistry Synthesis | Inherent Safety, Process Intensification | Enhanced heat and mass transfer, precise control, safe handling of intermediates. | Develop a stable, high-throughput continuous manufacturing process. |
| Biocatalytic Synthesis | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identify or engineer an enzyme capable of catalyzing the N-nitrosation. |
| Photochemical Synthesis | Energy Efficiency | Potential for novel reaction pathways under ambient conditions. | Explore light-induced nitrosation pathways and optimize quantum yield. |
Deeper Mechanistic Understanding of its Reactivity Profile
The reactivity of this compound is a black box. The presence of the N-nitroso group, a known labile functional group, juxtaposed with the electron-deficient pyrimidine (B1678525) ring suggests a complex and potentially rich chemical reactivity profile that warrants thorough investigation. A deeper mechanistic understanding is fundamental to predicting its stability, degradation pathways, and potential for use in further chemical transformations.
Future mechanistic studies should aim to:
Map Thermal and Photochemical Stability: Systematically study the compound's decomposition under various thermal and photochemical conditions. Identifying the degradation products is crucial for understanding its shelf-life and potential downstream reactions.
Probe Reactivity with Nucleophiles and Electrophiles: Characterize its reactions with a panel of common nucleophiles and electrophiles to map its electronic character and identify potential reaction sites. The interplay between the pyrimidine ring and the nitrous amide group is of particular interest.
Investigate Denitrosation Potential: Given that N-nitroso compounds can act as nitric oxide (NO) donors, it is critical to investigate the conditions under which this compound might undergo denitrosation, as this has significant implications for potential biological activity.
Exploration of its Role as a Synthetic Intermediate for Advanced Materials or Probes
The unique arrangement of functional groups in this compound suggests it could serve as a valuable building block for more complex molecules, including advanced materials or chemical probes. The pyrimidine core is a common scaffold in functional dyes and polymers, while the nitroso group offers a handle for specific chemical transformations.
Prospective research in this domain includes:
Polymer Chemistry: Investigating its potential as a monomer or functional additive in polymerization reactions. The pyrimidine ring could be incorporated into polymer backbones to impart specific thermal or photophysical properties.
Coordination Chemistry: Exploring its ability to act as a ligand for metal centers. The nitrogen atoms of the pyrimidine ring and the oxygen of the nitroso group present potential coordination sites, opening avenues for creating novel metal-organic frameworks (MOFs) or coordination polymers.
Fluorescent Probes: Using the pyrimidine scaffold as a basis for designing fluorescent probes. The nitroso group could be designed to react with specific analytes, leading to a measurable change in fluorescence, a strategy often used in chemical biology for detecting reactive oxygen or nitrogen species.
Integration with High-Throughput Screening for Chemical Biology Applications
High-throughput screening (HTS) is a powerful tool for discovering new biologically active compounds. Given that the pyrimidine motif is a well-known privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, this compound is a candidate for inclusion in large-scale screening campaigns.
Key challenges and future directions are:
Library Inclusion: The primary step is the synthesis of sufficient quantities of the pure compound to be included in academic and industrial screening libraries.
Assay Development: Screening the compound against a wide array of biological targets, including kinases, proteases, and GPCRs, to identify any potential "hits."
Target Identification: In the event of a hit in a phenotypic screen, a significant challenge will be the subsequent identification of the specific biological target and mechanism of action, a common bottleneck in drug discovery.
Addressing Data Gaps and Enhancing Computational Predictive Models
Currently, there is a significant data gap regarding the physicochemical and quantum chemical properties of this compound. Computational chemistry provides a powerful avenue to predict these properties and guide experimental work, but these models rely on experimental data for validation.
A synergistic approach is needed to:
Acquire Foundational Experimental Data: Systematically measure fundamental properties such as solubility, pKa, logP, and crystallographic structure. This experimental data is invaluable for building and validating computational models.
Develop and Validate Predictive Models: Use techniques like Density Functional Theory (DFT) to calculate the electronic structure, bond energies, and vibrational frequencies. These calculations can provide insights into the compound's geometry, stability, and spectral signatures.
Model Reactivity and Interactions: Employ computational methods to model potential reaction pathways and predict the outcomes of the mechanistic studies proposed in section 10.2. Furthermore, molecular docking simulations could predict potential interactions with biological macromolecules, helping to prioritize HTS campaigns.
The table below outlines the critical data gaps and the combined computational and experimental approaches required to fill them.
Table 2: Strategy for Addressing Key Data Gaps
| Data Gap | Experimental Approach | Computational Approach | Synergy and Goal |
|---|---|---|---|
| Molecular Structure | X-ray Crystallography, NMR Spectroscopy | DFT Geometry Optimization | Validate predicted bond lengths/angles and understand solid-state packing. |
| Physicochemical Properties | UV-Vis Spectroscopy, Solubility Assays | Calculation of logP, pKa, Dipole Moment | Build a comprehensive QSAR model for analog design. |
| Thermal Stability | Thermogravimetric Analysis (TGA), DSC | Calculation of Bond Dissociation Energies | Predict degradation pathways and guide safe handling protocols. |
| Biological Activity | High-Throughput Screening (HTS) | Molecular Docking, Pharmacophore Modeling | Prioritize biological targets and interpret screening results. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-methylpyrimidin-4-amine |
Q & A
Q. What are the key synthetic routes for N-methyl-N-pyrimidin-4-ylnitrous amide, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be approached via two primary methodologies:
- Palladium-Catalyzed Amination : A method adapted from chloro-substituted pyrimidine derivatives involves reacting 6-chloro-5-nitropyrimidin-4-amine with methylamine in the presence of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (1.0 equiv), and THF at 65°C. This route emphasizes catalyst selection and base strength to optimize substitution efficiency .
- Alkylation Strategies : Similar to the synthesis of piperidine derivatives, alkylation of pyrimidin-4-amine with methyl halides (e.g., CH₃I) under basic conditions (e.g., NaH in acetonitrile) can yield the target compound. Solvent polarity and reaction temperature critically affect regioselectivity and byproduct formation .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Spectroscopy : Use - and -NMR to confirm substituent positions and amine proton environments. For example, downfield shifts in -NMR (~δ 8.5–9.0 ppm) indicate pyrimidine ring protons, while methyl groups appear as singlets near δ 2.5–3.0 ppm .
- X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonding between the nitrous amide group and pyrimidine nitrogen. Dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine planes) reveal conformational stability .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for pyrimidine derivatives like this compound across different studies?
- Meta-Analysis of Structural Analogues : Compare bioactivity trends with structurally similar compounds (e.g., fluorinated or trifluoromethyl-substituted pyrimidines) to identify substituent effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, impacting apparent efficacy .
- Standardized Assay Conditions : Control variables such as solvent polarity (e.g., DMSO vs. aqueous buffers) and cell line selection to minimize discrepancies in IC₅₀ values for enzyme inhibition studies .
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrous amide group exhibits high electron density, favoring interactions with catalytic lysine residues in enzymes .
- Molecular Docking : Simulate binding poses with targets like kinases or cholinesterases. Use software (e.g., AutoDock Vina) to evaluate hydrogen-bonding networks and steric compatibility. Pyrimidine ring orientation relative to hydrophobic pockets often dictates binding affinity .
Q. What experimental designs optimize the scalability of this compound synthesis while maintaining regiochemical control?
- DoE (Design of Experiments) : Apply factorial design to variables like catalyst loading (Pd 0–10 mol%), temperature (50–80°C), and solvent (THF vs. toluene). Response surface analysis can identify optimal conditions for minimizing byproducts (e.g., di-alkylation) .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing reaction times from hours to minutes and enhancing reproducibility at scale .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?
- Cross-Validation with Orthogonal Assays : Confirm inhibition using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., -ATP incorporation) methods. For example, false positives in fluorescence assays may arise from compound autofluorescence .
- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results. Post-translational modifications (e.g., phosphorylation) in different cell lines can alter apparent target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
